molecular formula C12H20N2O4 B6172241 tert-butyl N-{2-[5-(hydroxymethyl)-1,2-oxazol-3-yl]propan-2-yl}carbamate CAS No. 2380150-82-1

tert-butyl N-{2-[5-(hydroxymethyl)-1,2-oxazol-3-yl]propan-2-yl}carbamate

Cat. No. B6172241
CAS RN: 2380150-82-1
M. Wt: 256.3
InChI Key:
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Description

Synthesis Analysis

The synthesis of similar compounds, such as N-Boc-Tris, involves reacting aminotris (hydroxymethyl) methane with N-tert-butoxycarbazide . Alternatively, tris (hydroxymethyl) amine can be reacted with tert-butyric anhydride to produce this compound .


Chemical Reactions Analysis

While specific chemical reactions involving “tert-butyl N-{2-[5-(hydroxymethyl)-1,2-oxazol-3-yl]propan-2-yl}carbamate” are not documented, tert-butyl carbamates are known to be involved in palladium-catalyzed cross-coupling reactions .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-{2-[5-(hydroxymethyl)-1,2-oxazol-3-yl]propan-2-yl}carbamate involves the protection of the hydroxyl group in 5-(hydroxymethyl)-1,2-oxazol-3-ylamine followed by coupling with tert-butyl N-(2-bromo-2-methylpropyl)carbamate. The resulting intermediate is then deprotected to yield the final product.", "Starting Materials": [ "5-(hydroxymethyl)-1,2-oxazol-3-ylamine", "tert-butyl N-(2-bromo-2-methylpropyl)carbamate", "Sodium hydride (NaH)", "Dimethylformamide (DMF)", "Methanol (MeOH)", "Acetic acid (AcOH)", "Diethyl ether (Et2O)" ], "Reaction": [ "Step 1: Protection of the hydroxyl group in 5-(hydroxymethyl)-1,2-oxazol-3-ylamine with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of imidazole to yield TBDMS-protected amine intermediate.", "Step 2: Coupling of TBDMS-protected amine intermediate with tert-butyl N-(2-bromo-2-methylpropyl)carbamate in the presence of NaH and DMF to yield the protected carbamate intermediate.", "Step 3: Deprotection of the TBDMS group in the protected carbamate intermediate with AcOH in MeOH to yield the final product, tert-butyl N-{2-[5-(hydroxymethyl)-1,2-oxazol-3-yl]propan-2-yl}carbamate.", "Step 4: Purification of the final product by precipitation with Et2O." ] }

CAS RN

2380150-82-1

Product Name

tert-butyl N-{2-[5-(hydroxymethyl)-1,2-oxazol-3-yl]propan-2-yl}carbamate

Molecular Formula

C12H20N2O4

Molecular Weight

256.3

Purity

95

Origin of Product

United States

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